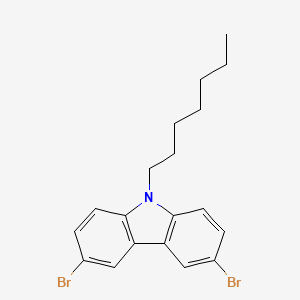

3,6-Dibromo-9-heptyl-9H-carbazole

説明

Structure

3D Structure

特性

IUPAC Name |

3,6-dibromo-9-heptylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-9-7-14(20)12-16(18)17-13-15(21)8-10-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRIORAMBSBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103535-99-4 | |

| Record name | 3,6-Dibromo-9-heptyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-Dibromo-9-heptyl-9H-carbazole chemical structure and properties

Structure, Synthesis, and Applications in Organic Electronics

Executive Summary

3,6-Dibromo-9-heptyl-9H-carbazole (CAS: 1103535-99-4) is a critical organobromine intermediate used primarily in the synthesis of functional materials for organic electronics.[1][2] As a functionalized carbazole derivative, it serves as a monomeric building block for conjugated polymers and oligomers employed in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPV), and Organic Field-Effect Transistors (OFETs).

This guide details the molecular architecture, validated synthesis protocols, physicochemical properties, and strategic applications of this compound, specifically addressing the needs of researchers in materials science and medicinal chemistry.

Chemical Identity & Molecular Architecture[3]

Identification Data

| Property | Specification |

| CAS Registry Number | 1103535-99-4 |

| IUPAC Name | 3,6-Dibromo-9-heptylcarbazole |

| Molecular Formula | C₁₉H₂₁Br₂N |

| Molecular Weight | 423.19 g/mol |

| SMILES | CCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 93.0 – 97.0 °C |

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific purpose in materials design:

-

Carbazole Core (Chromophore): The rigid, planar tricyclic system provides high thermal stability and hole-transporting capabilities (p-type semiconductivity).

-

Bromine Substituents (3,6-Positions): These halogens are reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Yamamoto, Buchwald-Hartwig).

-

Note: The 3,6-linkage typically results in polymers with a wider bandgap and shorter effective conjugation length compared to 2,7-linked isomers, making them ideal for host materials in phosphorescent OLEDs rather than high-mobility transport layers.

-

-

Heptyl Side Chain (N-Position): The seven-carbon alkyl chain disrupts π-π stacking just enough to ensure solubility in common organic solvents (chloroform, chlorobenzene) without completely compromising the solid-state packing required for charge transport.

Synthesis & Purification Protocols

The most robust synthetic route involves the N-alkylation of a pre-brominated carbazole core. This avoids the regioselectivity issues often encountered when brominating an already alkylated carbazole.

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthetic pathway from raw carbazole to the N-heptyl functionalized derivative.

Detailed Experimental Protocol

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

-

Dissolution: Dissolve 9H-carbazole (1.0 eq) in Dimethylformamide (DMF).

-

Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (2.05 eq) dropwise to prevent poly-bromination.

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Pour mixture into ice water. The product precipitates as a white solid.

-

Isolation: Filter, wash with water, and recrystallize from ethanol.

-

Yield: Typically >90%.

-

Step 2: N-Alkylation (Target Synthesis)

-

Activation: Suspend 3,6-Dibromo-9H-carbazole (1.0 eq) in anhydrous DMF under nitrogen atmosphere. Add Sodium Hydride (NaH, 60% in oil) (1.5 eq) carefully at 0°C. Stir for 30 mins to deprotonate the nitrogen (H₂ evolution).

-

Addition: Add 1-Bromoheptane (1.2 eq) dropwise via syringe.

-

Heating: Heat the mixture to 60–80°C for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

-

Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄.

-

Purification:

-

Crude: Yellow oil or semi-solid.

-

Refinement: Column chromatography (Silica gel, Petroleum Ether/DCM gradient) followed by recrystallization from Ethanol/CHCl₃ to achieve >99% purity (required for polymerization).

-

Physicochemical Characterization

Spectroscopic Data

Verification of the structure is performed via Proton Nuclear Magnetic Resonance (¹H-NMR).[3][4][5]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | 8.14 | Doublet (J~1.8 Hz) | H-4, H-5 (Ortho to Br) |

| Aromatic | 7.55 | Doublet of Doublets | H-2, H-7 |

| Aromatic | 7.28 | Doublet | H-1, H-8 |

| Aliphatic | 4.25 | Triplet | N-CH₂ (α-methylene) |

| Aliphatic | 1.85 | Multiplet | β-methylene |

| Aliphatic | 1.20 – 1.40 | Multiplet | Bulk alkyl chain |

| Aliphatic | 0.88 | Triplet | Terminal -CH₃ |

Solubility Profile

-

Excellent: Chloroform, Chlorobenzene, Dichloromethane, THF, Toluene.

-

Poor/Insoluble: Water, Methanol, Hexane (cold).

Applications in Organic Electronics[6][7][8][9]

The 3,6-dibromo functionalization makes this compound a versatile monomer. Unlike 2,7-carbazole derivatives which form linear, highly conjugated "ladder" polymers, 3,6-linkages introduce a meta-like connectivity that interrupts conjugation.

Polymerization Utility

This monomer is subjected to Suzuki-Miyaura Polycondensation or Yamamoto Coupling to create:

-

Poly(3,6-carbazole)s: High triplet energy materials used as Host Materials for blue phosphorescent emitters in OLEDs.

-

Amorphous Hole Transport Layers (HTL): The interrupted conjugation prevents crystallization, leading to smooth, amorphous films essential for stable device operation.

Application Workflow (DOT Visualization)

Figure 2: Workflow from monomer to functional electronic device layer.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Avoid dust formation.

-

Process in a fume hood, especially during the NaH alkylation step (hydrogen gas evolution).

-

Wear nitrile gloves and safety goggles.

-

References

-

PubChem. (2025). This compound (Compound).[1][2][6][7][8][9] National Library of Medicine. [Link]

-

Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research. (Contextual comparison of 3,6 vs 2,7 linkages). [Link]

-

Duan, X. M., et al. (2005). Structure of 3,6-dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E. (Homologous series structural data). [Link]

Sources

- 1. 3,6-Dibromo-9-ethyl-9H-carbazole | CAS#:33255-13-9 | Chemsrc [chemsrc.com]

- 2. derthon.com [derthon.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. molcore.com [molcore.com]

- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. 1103535-99-4|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C19H21Br2N) [pubchemlite.lcsb.uni.lu]

Potential applications of 3,6-dibromo-9-alkyl-9H-carbazoles in materials science

Executive Summary

3,6-Dibromo-9-alkyl-9H-carbazoles represent a privileged scaffold in organic electronics.[1] Unlike their 2,7-isomers, which facilitate extended conjugation for conductive polymers, the 3,6-substituted variants offer a unique electronic architecture that interrupts conjugation.[1] This feature preserves high triplet energy (

This guide provides a rigorous technical breakdown of their synthesis, structural logic, and application protocols.

Part 1: Structural Logic & Electronic Properties[1]

To effectively deploy these materials, one must understand the "Carbazole Code"—the structure-property relationship dictated by substitution patterns.

The 3,6- vs. 2,7- Dichotomy

The carbazole core is electron-rich.[1][2][3] The nitrogen atom donates electron density into the ring, activating the 3 and 6 positions (para to the nitrogen) toward electrophilic substitution.

| Feature | 3,6-Substitution (Subject of this Guide) | 2,7-Substitution |

| Conjugation | Interrupted/Limited: The nitrogen atom creates a node that breaks effective conjugation length. | Extended: Allows linear delocalization across the entire backbone. |

| Triplet Energy ( | High (> 2.9 eV): Ideal for confining excitons in blue/green phosphorescent emitters.[4] | Lower: Often leads to reverse energy transfer (quenching) in blue OLEDs. |

| Bandgap | Wide ( | Narrower: Better for light absorption in organic solar cell donors.[1] |

| Synthesis Cost | Low: Direct electrophilic bromination (NBS). | High: Requires multi-step ring closure or specific coupling strategies.[1] |

Visualization: Structure-Property Relationship

The following diagram maps the functional roles of the carbazole molecule's specific sites.

Figure 1: Functional decomposition of the 3,6-dibromo-9-alkylcarbazole scaffold.[1]

Part 2: Validated Synthesis Protocols

The synthesis of 3,6-dibromo-9-alkylcarbazoles is robust. The following protocols are optimized for yield and purity, essential for optoelectronic grade materials (purity > 99.9%).

Workflow Overview

-

Bromination: Electrophilic aromatic substitution using NBS.[1]

-

N-Alkylation: Nucleophilic substitution to attach the solubilizing chain.

-

Purification: Recrystallization/Column Chromatography.

(Note: The order can be reversed, but alkylating the dibromo species allows for divergent synthesis of libraries from a single brominated bulk intermediate.)

Protocol A: Synthesis of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Reagents:

-

2-Ethylhexyl bromide (1.5 eq)

-

Sodium Hydride (NaH, 60% in oil) (2.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Nitrogen (

), dissolve 3,6-dibromocarbazole in anhydrous DMF ( -

Deprotonation: Add NaH portion-wise.[1] Evolution of

gas will be observed.[1] Stir at -

Alkylation: Cool back to

. Add 2-ethylhexyl bromide dropwise via syringe. -

Reaction: Heat to

and stir for 12 hours. Monitor via TLC (Hexane:DCM 9:1). -

Workup: Quench carefully with ice water. Extract with Dichloromethane (DCM) (

). Wash organic layer with brine, dry over -

Purification: The crude oil often requires column chromatography (Silica gel, Hexane) to remove excess alkyl halide.[1]

-

Yield Target: >90%

-

Validation:

(Aromatic region:

-

Protocol B: Suzuki-Miyaura Cross-Coupling (General Application)

This step converts the dibromo-precursor into a functional material (e.g., a Host or HTM).

Reagents:

-

3,6-Dibromo-9-alkylcarbazole (1.0 eq)[1]

-

Aryl Boronic Acid (2.5 eq)

-

(5 mol%) or

-

(

-

Toluene/Ethanol (3:1)

Methodology:

-

Degassing: Combine solvent, base, and monomers in a Schlenk tube.[1] Degas via freeze-pump-thaw (

) to remove -

Catalysis: Add Pd catalyst under

flow. -

Reflux: Heat to

for 24–48 hours. -

Scavenging: End-cap with phenylboronic acid if synthesizing polymers.

-

Purification: Precipitation into Methanol, followed by Soxhlet extraction.

Part 3: Applications in Materials Science[6][7]

OLED Host Materials (PhOLEDs & TADF)

The primary application of 3,6-carbazole derivatives is as Host Materials for blue and green emitters.[6]

-

Mechanism: To achieve high efficiency, the host must have a Triplet Energy (

) higher than the dopant emitter to prevent energy back-transfer. -

Why 3,6-Carbazole?

-

The 3,6-linkage limits the conjugation length of the polymer or oligomer backbone.

-

This "confinement" keeps the

high (

-

-

TADF Utility: In Thermally Activated Delayed Fluorescence, 3,6-carbazole acts as the Donor moiety attached to an Acceptor (e.g., triazine).[1] The twisted geometry induced by the 3,6-substitution minimizes HOMO-LUMO overlap (

), facilitating the Reverse Intersystem Crossing (RISC) required for TADF.

Hole Transport Materials (HTMs) for Perovskite Solar Cells

While 2,7-carbazoles are preferred for active layer donors in organic photovoltaics (OPV), 3,6-carbazoles excel as HTMs in Perovskite cells (PSCs).[1]

-

The "Pore Filling" Effect: 3,6-substituted derivatives often adopt amorphous, star-shaped, or dendritic structures (e.g., spiro-derivatives).[1]

-

Advantage: These amorphous solids penetrate the mesoporous

/ Perovskite scaffold better than semi-crystalline linear polymers. -

Performance: 3,6-carbazole HTMs have demonstrated Power Conversion Efficiencies (PCE) exceeding 18-20% in PSCs, rivaling the industry standard Spiro-OMeTAD but at a fraction of the synthesis cost.[1]

Part 4: Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathway from the raw material to specific device applications.

Figure 2: Divergent synthesis workflow for carbazole-based optoelectronic materials.

References

-

Synthesis & Properties: Promarak, V., et al. "Synthesis and properties of carbazole-based hole-transporting materials."[1] Tetrahedron Letters, 2007.[1]

-

OLED Host Materials: Tao, Y., et al. "Solution-processable highly efficient yellow-green organic light-emitting diodes based on a novel bipolar host material."[1] Journal of Materials Chemistry C, 2013.[1]

-

TADF Applications: Uoyama, H., et al. "Highly efficient organic light-emitting diodes from delayed fluorescence."[1] Nature, 2012.[1]

-

Perovskite HTMs: Xu, B., et al. "Carbazole-based hole-transport materials for efficient perovskite solar cells."[1] Scientific Reports, 2017.[1]

-

Comparative Study (3,6 vs 2,7): Li, W., et al. "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials."[1] Beilstein Journal of Organic Chemistry, 2016.[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. 3,6-Dibromo-9-butyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 6. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed synthesis protocol for 3,6-Dibromo-9-heptyl-9H-carbazole

An Application Note for the Detailed Synthesis of 3,6-Dibromo-9-heptyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a key intermediate in the development of organic electronic materials and pharmaceuticals. The synthesis begins with the regioselective bromination of carbazole to yield 3,6-dibromo-9H-carbazole, followed by N-alkylation to introduce the heptyl chain. This guide emphasizes the rationale behind procedural choices, offers detailed, step-by-step instructions, and includes validation checkpoints to ensure a reliable and reproducible outcome.

Introduction: The Versatility of the Carbazole Scaffold

The carbazole core is a privileged scaffold in materials science and medicinal chemistry due to its rigid, planar structure and rich electron-donating properties. Specifically, 3,6-disubstituted carbazole derivatives are crucial building blocks for creating conjugated polymers and small molecules. The bromine atoms at the 3 and 6 positions serve as versatile handles for subsequent carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Kumada cross-coupling reactions.[1][2][3] The introduction of an N-alkyl chain, such as heptyl, is a critical strategy to enhance the solubility of these otherwise poorly soluble aromatic systems, making them processable for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[4] This protocol details a robust and scalable synthesis pathway to this compound.

Overall Synthesis Scheme

The synthesis is performed in two distinct stages:

-

Bromination : Electrophilic aromatic substitution on the carbazole core.

-

N-Alkylation : Nucleophilic substitution to attach the heptyl group.

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 3,6-Dibromo-9-heptyl-9H-carbazole

[1]

Abstract & Strategic Significance

3,6-Dibromo-9-heptyl-9H-carbazole is a critical halogenated intermediate in the synthesis of organic semiconductors. Unlike its 2,7-isomers, which are used to maximize effective conjugation length in polymers, the 3,6-linkage provides a unique geometry that disrupts conjugation, resulting in wider bandgaps (high triplet energy). This makes the scaffold ideal for Hole Transport Layers (HTL) and Host Materials in blue/green phosphorescent OLEDs.

This guide addresses the specific challenges of coupling at the 3,6-positions, including steric hindrance from the 9-heptyl chain and the competitive kinetics between mono- and di-substitution. We provide two validated protocols:

-

Polycondensation for conjugated polymers (e.g., for OPV/OLED applications).

-

Small Molecule Disubstitution for discrete molecular materials.

Mechanistic Considerations & Catalyst Selection

The Suzuki-Miyaura coupling of electron-rich aryl bromides like carbazole requires careful catalyst selection to facilitate the Oxidative Addition step.

-

Electronic Effects: The nitrogen lone pair in the carbazole ring donates electron density into the ring system, making the C-Br bond less electrophilic than in electron-deficient arenes.

-

Steric Effects: The 9-heptyl chain projects perpendicular to the ring plane, potentially shielding the 1,8-protons but leaving the 3,6-positions relatively accessible. However, bulky phosphine ligands are still recommended to stabilize the Pd(0) species.

-

Catalyst Recommendation:

-

For Polymers: Pd(dppf)Cl2 or Pd(PPh3)4. The bidentate ligand (dppf) prevents ligand dissociation at high temperatures, crucial for maintaining stoichiometry during polymerization.

-

For Small Molecules: Pd(OAc)2 with S-Phos or X-Phos allows for milder conditions and higher turnover frequencies (TOF).

-

Diagram 1: Catalytic Cycle Logic

The following diagram illustrates the catalytic cycle with specific emphasis on the rate-determining step (Oxidative Addition) for this electron-rich substrate.

Caption: Catalytic cycle for electron-rich carbazole halides. Oxidative addition is the rate-limiting step requiring electron-rich ligands.

Experimental Protocols

Protocol A: Polycondensation (Synthesis of Alternating Copolymers)

Target: Synthesis of Poly[N-heptylcarbazole-alt-benzothiadiazole] (Example Donor-Acceptor Polymer). Scale: 1.0 mmol (Monomer basis).

Reagents & Stoichiometry Table

| Component | Chemical Name | Equiv. | Mass/Vol | Role |

| Monomer A | This compound | 1.00 | 423.2 g/mol | Electrophile |

| Monomer B | 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | 1.00 | 388.3 g/mol | Nucleophile |

| Catalyst | Pd(PPh3)4 (Tetrakis) | 0.03 | 3-5 mol% | Catalyst |

| Base | K2CO3 (2M Aqueous) | 5.00 | 5 mL | Base |

| Solvent 1 | Toluene (Anhydrous) | N/A | 10 mL | Solvent |

| Solvent 2 | Aliquat 336 | 0.10 | 2 drops | Phase Transfer |

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 50 mL Schlenk tube or 2-neck round bottom flask. Cool under a stream of Argon (or Nitrogen).[1]

-

Loading: Charge the flask with Monomer A (this compound) and Monomer B (Boronic ester).

-

Degassing (Critical): Add Toluene and the aqueous K2CO3 solution. Do not add catalyst yet. Sparge the biphasic mixture with Argon for 30 minutes to remove dissolved oxygen (Oxygen causes homocoupling and catalyst poisoning).

-

Catalyst Addition: Under a positive pressure of Argon, add the Pd(PPh3)4 quickly. Seal the vessel.

-

Polymerization: Heat the mixture to 90°C with vigorous stirring for 48–72 hours. The mixture should turn dark and viscous.

-

End-capping (Optional but recommended): After 48h, add phenylboronic acid (end-cap bromides) and stir for 4h, then add bromobenzene (end-cap boronates) and stir for 4h.

-

-

Precipitation: Cool to RT. Dropwise add the reaction mixture into 300 mL of vigorously stirring Methanol . The polymer will precipitate as a fibrous solid.

-

Purification (Soxhlet): Filter the solid. Perform Soxhlet extraction in the following order:

-

Methanol (removes salts/catalyst).

-

Acetone (removes oligomers).

-

Hexanes (removes low MW fractions).

-

Chloroform/Chlorobenzene (collects high MW polymer).

-

Protocol B: Small Molecule Synthesis (3,6-Diarylcarbazole)

Target: Synthesis of 3,6-Bis(4-methoxyphenyl)-9-heptyl-9H-carbazole. Application: Hole Transport Material (HTM).

Reagents & Stoichiometry Table

| Component | Equiv. | Role |

| This compound | 1.0 | Core Scaffold |

| 4-Methoxyphenylboronic acid | 2.5 | Excess ensures disubstitution |

| Pd(dppf)Cl2 · DCM | 0.05 | Robust Catalyst |

| K3PO4 (Tribasic Potassium Phosphate) | 4.0 | Mild Base |

| 1,4-Dioxane / Water (4:1) | N/A | Solvent System |

Step-by-Step Methodology

-

Preparation: In a microwave vial or pressure tube, combine the dibromo-carbazole, boronic acid, and base.

-

Solvent & Degas: Add 1,4-Dioxane and Water. Bubble Nitrogen through the solution for 15 minutes.

-

Reaction: Add the Pd catalyst.[1][2][3][4][5] Seal the tube.

-

Heating:

-

Thermal: Heat at 100°C for 12 hours.

-

Microwave: Heat at 120°C for 45 minutes (ramp time 5 min).

-

-

Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water (x3) and brine (x1). Dry organic layer over MgSO4.

-

Purification: Concentrate the organic layer. Purify via Silica Gel Column Chromatography using a Hexane:DCM gradient (starts 100:0 -> 80:20).

-

Note: The mono-substituted product elutes first; the di-substituted target elutes second.

-

Workflow Visualization

The following diagram outlines the critical decision points and workflow for the polymerization protocol, ensuring high molecular weight and purity.

Caption: Operational workflow for Suzuki Polycondensation of carbazole derivatives.

Troubleshooting & Optimization (The "E-E-A-T" Factor)

Issue 1: Low Molecular Weight (Oligomers only)

-

Cause: Stoichiometric imbalance or catalyst poisoning (O2).

-

Solution: Ensure monomers are weighed to >99.9% precision. Use an internal standard (GC/NMR) to verify purity of the starting dibromide. Even 1% impurity terminates the chain.

Issue 2: Dehalogenation (Formation of mono-bromo or unsubstituted carbazole)

-

Cause:

-Hydride elimination or protodeboronation. -

Solution: Switch solvent to THF/Water or Toluene/Water . Avoid alcohols (Ethanol) if extensive dehalogenation is observed. Lower temperature to 80°C.

Issue 3: Black Precipitate (Palladium Black)

-

Cause: Ligand dissociation / Catalyst decomposition.

-

Solution: Add excess ligand (e.g., 10% PPh3) to the reaction mixture to stabilize the Pd species.

References

-

Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Duan, X. M., et al. (2005).[6] 3,6-Dibromo-9-hexyl-9H-carbazole.[6][7] Acta Crystallographica Section E.

-

BenchChem Protocols. (2024). Synthesis of 3,6-Disubstituted Carbazole Derivatives.

-

Ossila Application Notes. (2024). Carbazole Derivatives in OLEDs and OPVs.

Disclaimer: All chemical reactions should be performed in a fume hood by trained personnel wearing appropriate PPE. The conditions provided are starting points and may require optimization for specific substrates.

Sources

- 1. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

Kumada polymerization of dibromo-carbazole monomers

Application Note: High-Fidelity Synthesis of Regioregular 2,7-Polycarbazoles via Kumada Catalyst-Transfer Polycondensation (KCTP)

Part 1: Executive Summary & Strategic Rationale

Polycarbazoles, particularly poly(2,7-carbazole)s (PCz) , represent a critical class of hole-transporting materials for organic photovoltaics (OPV) and organic field-effect transistors (OFET). While oxidative coupling (e.g., FeCl₃) or standard Suzuki polycondensation yields step-growth polymers with broad dispersity (

This protocol details the "Living" Chain-Growth synthesis of PCz. Unlike step-growth methods, KCTP utilizes an intramolecular catalyst transfer mechanism ("ring-walking"), enabling:

-

Predictable Molecular Weight (

): Controlled by the Monomer-to-Catalyst ratio ( -

Low Dispersity: Typically

, ensuring uniform film morphology. -

End-Group Fidelity: Facilitates block copolymerization for advanced drug delivery vectors or electronic heterojunctions.

Part 2: Mechanistic Insight (The "Why" and "How")

To achieve reproducibility, one must understand the catalytic cycle. The success of this protocol hinges on the Ni(dppp)Cl₂ catalyst's ability to remain associated with the growing polymer chain end during the polymerization, preventing chain transfer and termination events.

The Catalyst Transfer Mechanism

The nickel catalyst undergoes oxidative addition into the C-Br bond. Upon transmetallation and reductive elimination, the Ni(0) species does not diffuse into the solvent. Instead, it forms a

Figure 1: The "Ring-Walking" mechanism essential for living polymerization. The Ni catalyst (green) must migrate intramolecularly to the chain end (white) to prevent termination.

Part 3: Pre-Protocol Validation (Self-Correcting Systems)

Before initiating the reaction, validate the system using these checkpoints. Failure here guarantees failure downstream.

| Parameter | Requirement | Rationale |

| Monomer Purity | >99.5% (HPLC/NMR) | Impurities terminate the "living" chain, broadening PDI. |

| Water Content | < 10 ppm | Grignard reagents are instantly quenched by moisture. |

| Catalyst | Ni(dppp)Cl₂ | The dppp ligand bite angle is critical for the ring-walking mechanism. Do not substitute with Ni(PPh₃)₄. |

| Solvent | Anhydrous THF | Ethers are required to stabilize the Grignard species. |

Part 4: Experimental Protocol

Target Material: Poly[N-(2-ethylhexyl)-2,7-carbazole] Method: Grignard Metathesis (GRIM) Polymerization

Phase 1: Monomer Activation (The GRIM Step)

Objective: Convert the dibromo-monomer into a mono-Grignard species selectively.

-

Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with Argon (3 cycles).

-

Charging: Add 2,7-dibromo-N-(2-ethylhexyl)carbazole (1.0 eq, 500 mg).

-

Solvation: Cannula transfer anhydrous THF (5 mL) to dissolve the monomer. Ensure complete dissolution.

-

Exchange: Add

-butylmagnesium chloride (1.0 eq, 2.0 M in ether) dropwise at room temperature.-

Critical Insight: Do not use excess Grignard. A 1:1 ratio prevents the formation of the bis-Grignard species, which leads to step-growth kinetics (broad PDI).

-

-

Activation: Stir the solution at reflux for 1 hour.

-

Note: Aryl bromides on carbazoles are less reactive than thiophenes. Reflux ensures complete Mg-Br exchange.

-

Phase 2: Polymerization (Chain Growth)

Objective: Initiate controlled propagation.

-

Catalyst Prep: In a separate glovebox or purged vial, weigh Ni(dppp)Cl₂ (Calculate based on target

).-

Formula:

-

Example: For DP=50, use 2 mol% catalyst.

-

-

Injection: Suspend the catalyst in 1 mL anhydrous THF and inject it swiftly into the refluxing monomer solution.

-

Observation: The solution should darken (often orange to dark red/brown) within minutes, indicating initiation.

-

Propagation: Stir at reflux for 2–4 hours.

-

Monitoring: Aliquots can be taken, quenched, and analyzed via GPC to track

evolution.

-

Phase 3: Termination and Purification

-

Quench: Add 5M HCl (aq) / Methanol mixture (1:10) to the reaction vessel. This protonates the Grignard end-group.

-

Precipitation: Pour the reaction mixture into cold Methanol (200 mL) with vigorous stirring. The polymer will precipitate as a fibrous solid.

-

Soxhlet Extraction (Crucial for Purity):

-

Thimble: Cellulose.

-

Solvent 1 (Methanol): Removes salts and inorganic impurities (12 hours).

-

Solvent 2 (Hexanes): Removes oligomers and unreacted monomer (12 hours).

-

Solvent 3 (Chloroform): Collects the high-molecular-weight polymer.

-

-

Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis of Poly(2,7-carbazole) via GRIM.

Part 6: Troubleshooting & Data Interpretation

| Observation | Root Cause | Corrective Action |

| High PDI (>1.5) | Slow initiation or Chain Transfer | Increase catalyst loading or ensure strictly anhydrous conditions. Check Ni(dppp)Cl₂ purity. |

| Bimodal GPC | Mixed Step/Chain Growth | The Grignard exchange ratio was off. Ensure exactly 1:1 stoichiometry of |

| Low Yield | Incomplete Exchange | Increase activation time or use "Turbo Grignard" ( |

| Insolubility | Alkyl Chain too short | Use branched alkyl chains (e.g., 2-decyltetradecyl) on the Carbazole Nitrogen. |

References

-

Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews, 116(4), 1950–1968. [Link]

-

McCullough, R. D., et al. (1999). Regioregular Poly(3-alkylthiophenes): From Conducting Molecular Wires to Photonic Devices.[1] Handbook of Conducting Polymers. [Link]

-

Leclerc, M. (2001). Polyfluorenes: Twenty Years of Progress. Journal of Polymer Science Part A: Polymer Chemistry, 39(17), 2867–2873. (Foundational context for 2,7-linkage). [Link]

-

Bouchard, J., et al. (2004). Synthesis and characterization of poly(2,7-carbazole)s: A new class of tunable conjugated polymers. Macromolecules, 37(13), 4733-4736. [Link]

-

Loewe, R. S., et al. (2001). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.[1][2] Advanced Materials, 13(18), 1417-1421. (The GRIM Method origin).[2][3][4] [Link]

Sources

Application Notes and Protocols for the Synthesis of Carbazole-Based Copolymers for Organic Solar Cells

<-- CONTENT_PART 1 -->

Introduction: The Strategic Importance of Carbazole in Organic Photovoltaics

Carbazole-based polymers have emerged as a highly promising class of materials for application as electron donors in bulk heterojunction (BHJ) organic solar cells (OSCs).[1][2] Their widespread adoption is attributable to a unique combination of advantageous properties. Structurally, the carbazole moiety offers excellent chemical stability and facile functionalization at various positions, notably the 2, 7, 3, 6, and 9 positions.[3][4] This allows for precise tuning of the resulting polymers' optoelectronic and physical properties. The rigid and planar structure of the carbazole unit promotes efficient intramolecular charge transfer, a critical factor for high charge carrier mobility.[5] Furthermore, carbazole's strong electron-donating nature allows for the creation of donor-acceptor (D-A) copolymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of OSCs.[6][7]

This document provides a comprehensive guide to the synthesis, characterization, and application of carbazole-based copolymers for organic solar cells, intended for researchers and scientists in the field.

Part 1: Design Principles for High-Performance Carbazole Copolymers

The rational design of carbazole-based copolymers is paramount to achieving high-efficiency organic solar cells. The "push-pull" or donor-acceptor (D-A) alternating copolymer architecture is a particularly successful strategy for modulating the polymer's electronic properties and controlling the film morphology.[8] In this design, the electron-rich carbazole unit (the donor) is copolymerized with an electron-deficient unit (the acceptor). This intramolecular charge transfer between the donor and acceptor moieties leads to a narrowing of the polymer's bandgap, enabling broader absorption of the solar spectrum.[4]

Key considerations in the design of these copolymers include:

-

Choice of Comonomer: The selection of the acceptor comonomer is crucial as it primarily dictates the LUMO energy level of the copolymer.[6] Common acceptor units include benzothiadiazole (BT), quinoxaline, and isoindigo.[4][8] The strength of the acceptor unit influences the extent of the bandgap reduction.

-

Linkage Position: Polymerization of carbazole units can occur at the 2,7- or 3,6-positions. The 2,7-linkage is generally preferred as it leads to more effective charge diffusion along the polymer backbone.[4]

-

Solubilizing Side Chains: The attachment of appropriate alkyl chains, typically at the 9-position of the carbazole nitrogen, is essential to ensure good solubility of the resulting polymer in common organic solvents.[4] This is a critical factor for solution-based fabrication processes.

Part 2: Synthesis of a Representative Carbazole-Based Copolymer via Suzuki Coupling

The Suzuki cross-coupling reaction is a robust and widely used method for the synthesis of conjugated polymers, including carbazole-based copolymers.[6] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. What follows is a detailed protocol for the synthesis of a representative donor-acceptor copolymer.

Protocol 1: Synthesis of Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT)

This protocol outlines the synthesis of PCDTBT, a well-studied and high-performing carbazole-based copolymer.

Materials:

-

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole

-

4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1][8][9]thiadiazole

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

-

Tri(o-tolyl)phosphine [P(o-tol)3]

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (1.0 eq), 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1][8][9]thiadiazole (1.0 eq), Pd2(dba)3 (0.015 eq), and P(o-tol)3 (0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction concentration should be approximately 0.1 M.

-

Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

End-capping and Precipitation: After the designated reaction time, cool the mixture to room temperature. Add a small amount of 2-bromothiophene to end-cap the polymer chains and stir for 2 hours. Subsequently, add a small amount of 2-(tributylstannyl)thiophene and stir for another 2 hours. Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.

-

Purification:

-

Collect the polymer precipitate by filtration.

-

Wash the polymer extensively with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform. The desired polymer will be in the chloroform fraction.

-

Concentrate the chloroform solution and precipitate the polymer again in methanol.

-

Collect the final polymer by filtration and dry under vacuum.

-

Causality Behind Experimental Choices:

-

Catalyst System: The Pd2(dba)3/P(o-tol)3 system is a highly effective catalyst for Suzuki polycondensation, promoting efficient C-C bond formation.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for a successful polymerization.

-

End-capping: This step is performed to terminate the polymer chains, which helps to control the molecular weight and improve the stability of the final polymer.

-

Soxhlet Extraction: This is a rigorous purification method that effectively removes low molecular weight oligomers and residual catalyst, which can negatively impact device performance.

Part 3: Characterization of the Synthesized Copolymer

Thorough characterization of the synthesized carbazole-based copolymer is essential to confirm its structure and evaluate its properties relevant to organic solar cell applications.

Table 1: Key Characterization Techniques and Expected Outcomes

| Characterization Technique | Purpose | Expected Outcome/Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the polymer. | The spectra should show the characteristic peaks corresponding to the carbazole and acceptor units, confirming successful polymerization. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the polymer chain length and distribution, which influences solubility and film-forming properties. |

| UV-Vis Spectroscopy | To determine the optical absorption properties and estimate the optical bandgap (Eg).[10] | The absorption spectrum will show the onset of absorption, from which the optical bandgap can be calculated. A broad absorption spectrum is desirable for efficient light harvesting. |

| Cyclic Voltammetry (CV) | To determine the electrochemical properties, including the HOMO and LUMO energy levels.[10] | The oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, which are critical for device performance and matching with an appropriate acceptor material. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[10] | Determines the decomposition temperature, indicating the polymer's stability under the thermal stress of device fabrication and operation. |

Part 4: Fabrication and Evaluation of an Organic Solar Cell Device

The performance of the synthesized carbazole-based copolymer is ultimately evaluated by fabricating and testing a bulk heterojunction organic solar cell.

Protocol 2: Fabrication of a BHJ Organic Solar Cell

Device Architecture: ITO / PEDOT:PSS / Carbazole Copolymer:PC₇₁BM / Ca / Al

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Synthesized carbazole-based copolymer

-

Chlorobenzene or other suitable organic solvent

-

Calcium (Ca)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

-

Active Layer Preparation: Prepare a blend solution of the carbazole copolymer and PC₇₁BM in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:2). The total concentration is typically around 20-30 mg/mL. Stir the solution overnight at a slightly elevated temperature to ensure complete dissolution.

-

Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. The spin-coating speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

-

Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of Calcium (Ca) followed by a thicker layer of Aluminum (Al) through a shadow mask to define the active area of the device.

Evaluation of Device Performance

The performance of the fabricated organic solar cells is characterized under simulated solar illumination (AM 1.5G, 100 mW/cm²).[12] The key performance parameters are:

-

Open-circuit voltage (Voc): The maximum voltage the solar cell can produce.

-

Short-circuit current density (Jsc): The maximum current density the solar cell can produce.

-

Fill Factor (FF): A measure of the "squareness" of the J-V curve.

-

Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.

PCE (%) = (Voc × Jsc × FF) / Pin

Where Pin is the power of the incident light.

Visualizations and Logical Relationships

Diagram 1: General Structure of a Carbazole-Based Donor-Acceptor Copolymer

Caption: Structure of a D-A carbazole copolymer.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to device testing.

Diagram 3: Energy Level Diagram of a BHJ Organic Solar Cell

Caption: Energy levels in a BHJ solar cell.

References

-

Li, J., & Grimsdale, A. C. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Society Reviews, 39(7), 2399-2410. [Link]

-

Sathiyan, G., et al. (2018). Synthesis and studies of carbazole-based donor polymer for organic solar cell applications. Colloid and Polymer Science, 296(7), 1193-1203. [Link]

-

Vellas, A., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega, 8(12), 10843-10866. [Link]

-

Welch, G. C., et al. (2012). Carbazole-based copolymers via direct arylation polymerization (DArP) for Suzuki-convergent polymer solar cell performance. Journal of Materials Chemistry, 22(26), 13095-13101. [Link]

-

Wang, L., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1165311. [Link]

-

Kumar, P., et al. (2011). Optimising the efficiency of carbazole co-polymer solar-cells by control over the metal cathode electrode. Journal of Materials Chemistry, 21(43), 17355-17361. [Link]

-

Li, J., & Grimsdale, A. C. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Society Reviews, 39(7), 2399-2410. [Link]

-

Tan, S. E., & Sani, M. S. (2017). The recent development of carbazole-, benzothiadiazole-, and isoindigo-based copolymers for solar cells application: A review. Polymer Science, Series B, 59(5), 479-500. [Link]

-

Li, Z., et al. (2014). Synthesis and photovoltaic properties of carbazole-based conjugated polymers. RSC Advances, 4(100), 57233-57239. [Link]

-

Krebs, F. C. (2009). Fabrication of Organic Bulk Heterojunction Solar Cells by Screenprinting. Journal of Polymer Science Part B: Polymer Physics, 47(22), 2209-2221. [Link]

-

Boukhili, W., et al. (2020). Characterization and simulation study of organic solar cells based on donor–acceptor (D–π–A) molecular materials. RSC Advances, 10(32), 18816-18823. [Link]

-

Li, G., et al. (2012). Printing Fabrication of Bulk Heterojunction Solar Cells and In Situ Morphology Characterization. Journal of Visualized Experiments, (60), e3753. [Link]

-

Kim, M., et al. (2021). Donor–Acceptor Alternating Copolymer Compatibilizers for Thermally Stable, Mechanically Robust, and High-Performance Organic Solar Cells. ACS Nano, 15(11), 18334-18345. [Link]

-

Fatima, T., et al. (2022). Carbazole-based donor materials with enhanced photovoltaic parameters for organic solar cells and hole-transport materials for efficient perovskite solar cells. Journal of Molecular Modeling, 28(11), 367. [Link]

-

Blouin, N., et al. (2008). Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells. Journal of the American Chemical Society, 130(2), 732-742. [Link]

-

Al-Otaibi, J. S., et al. (2022). Studies of New 2,7-Carbazole (CB) Based Donor-Acceptor-Donor (D-A-D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD-DFT Methods. Open Chemistry, 20(1), 273-288. [Link]

-

Savva, A., & Choulis, S. A. (2018). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Journal of Chemical Education, 95(10), 1854-1860. [Link]

-

Osaka, I., & McCullough, R. D. (2014). Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. Polymers, 6(4), 1073-1099. [Link]

-

Muthusamy, A., & Karuppasamy, K. (2020). Synthesis of carbazole-based copolymers containing carbazole-thiazolo[5,4-d]thiazole groups with different dopants and their fluorescence and electrical conductivity applications. RSC Advances, 10(28), 16428-16438. [Link]

-

Osaka, I., & McCullough, R. D. (2014). Donor-acceptor block copolymers: synthesis and solar cell applications. Polymers, 6(4), 1073-1099. [Link]

-

Titov, E., et al. (2022). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Molecules, 27(19), 6296. [Link]

-

Altayeb, B. M., et al. (2025). Fabrication and characterization of bulk heterojunction organic solar cell: a review. Journal of Molecular Structure, 1319, 138634. [Link]

-

Hu, Z., et al. (2022). Donor–Acceptor Copolymers with Rationally Regulated Side Chain Orientation for Polymer Solar Cells Processed by Non-Halogenate. ACS Applied Materials & Interfaces, 14(20), 23558-23567. [Link]

-

Kim, H., et al. (2012). High Efficiency and High Voc Inverted Polymer Solar Cells Based on a Low-Lying HOMO Polycarbazole Donor and a Hydrophilic Polycarbazole Interlayer on ITO Cathode. The Journal of Physical Chemistry C, 116(32), 16994-17000. [Link]

-

Zhang, Y., et al. (2012). Bulk heterojunction organic solar cells fabricated by oblique angle deposition. RSC Advances, 2(15), 6251-6255. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of carbazole-based copolymers containing carbazole-thiazolo[5,4-d]thiazole groups with different dopants and their fluorescence and electrical conductivity applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Printing Fabrication of Bulk Heterojunction Solar Cells and In Situ Morphology Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Experimental Synthesis of Carbazole Derivatives

Introduction: The Enduring Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in both medicinal chemistry and materials science.[1] Comprising two benzene rings fused to a central pyrrole ring, its rigid, planar, and electron-rich nature imparts unique physicochemical properties.[1][2] These properties are the foundation for the wide spectrum of biological activities exhibited by carbazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antineuropathic effects.[1][3] Furthermore, their favorable photophysical characteristics make them indispensable components in the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other functional materials.[2][4]

Given their importance, the development of efficient, selective, and sustainable synthetic methodologies to access functionalized carbazoles is a central focus of contemporary chemical research.[5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental setups, explaining not just the procedural steps but the underlying scientific rationale for each approach. We will explore classical cyclization reactions, modern transition-metal-catalyzed cross-couplings, and emerging photocatalytic strategies, offering field-proven insights to empower your synthetic endeavors.

Foundational Synthetic Strategies: An Overview

The construction of the carbazole core can be broadly categorized into several major approaches. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and considerations of scalability and environmental impact ("green chemistry").[5]

-

Classical Intramolecular Cyclizations: These methods, often named after their discoverers, build the carbazole skeleton by forming a key C-C or C-N bond via an intramolecular reaction on a pre-assembled precursor. Key examples include the Borsche–Drechsel and Graebe–Ullmann syntheses.

-

Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry heavily relies on palladium- and copper-catalyzed reactions to construct the carbazole framework. These methods offer exceptional versatility and functional group tolerance. Prominent examples are the Suzuki-Miyaura coupling to form a biaryl precursor, followed by cyclization, and the Buchwald-Hartwig or Ullmann aminations to directly form the pyrrole ring.

-

Photocatalysis and Advanced Methods: Driven by the principles of green chemistry, visible-light photocatalysis has emerged as a powerful tool for carbazole synthesis, enabling reactions under mild conditions.[6][7][8]

The following sections provide detailed protocols and the scientific rationale for the most robust and widely used of these methods.

Protocol I: The Borsche–Drechsel Cyclization for Tetrahydrocarbazoles

The Borsche–Drechsel cyclization is a classic, reliable, and acid-catalyzed method for synthesizing 1,2,3,4-tetrahydrocarbazoles from cyclohexanone arylhydrazones.[9][10] The resulting tetrahydrocarbazole can then be aromatized to the fully conjugated carbazole. The reaction mechanism is analogous to the well-known Fischer indole synthesis and proceeds via a critical[9][9]-sigmatropic rearrangement.[2][11]

Mechanistic Principle

The causality of this reaction hinges on a sequence of acid-catalyzed steps:

-

Hydrazone Formation: An arylhydrazine is condensed with cyclohexanone to form the corresponding arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

-

[9][9]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted rearrangement under thermal or acidic conditions, forming a new C-C bond and breaking the N-N bond.[11]

-

Cyclization & Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to yield the stable tetrahydrocarbazole ring system.[11]

Experimental Workflow Diagram

Caption: Workflow for the Borsche–Drechsel Cyclization.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a generic tetrahydrocarbazole.

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: To the flask, add the arylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (5-10 mL per gram of hydrazine). The use of glacial acetic acid serves as both the solvent and the acid catalyst.[11]

-

Initiation of Reaction: Begin stirring and heat the mixture to a gentle reflux (typically around 118 °C).

-

Substrate Addition: To the refluxing solution, add cyclohexanone (1.0-1.2 eq) dropwise using an addition funnel over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting arylhydrazine is consumed.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. This will cause the product to precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with water followed by a small amount of cold ethanol to remove residual acid and unreacted starting materials. The final product is typically purified by recrystallization from ethanol to yield the pure tetrahydrocarbazole.

Data Summary Table

| Parameter | Condition / Reagent | Rationale |

| Key Reagents | Arylhydrazine, Cyclohexanone | Building blocks for the hydrazone intermediate. |

| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst for the rearrangement.[11] |

| Catalyst | Glacial Acetic Acid (or other acids like HCl) | Protonates the hydrazone to facilitate tautomerization and rearrangement.[10] |

| Temperature | Reflux (~118 °C) | Provides the necessary thermal energy for the[9][9]-sigmatropic rearrangement. |

| Reaction Time | 2 - 4 hours | Typical duration for complete conversion, but should be confirmed by TLC. |

| Typical Yield | 60 - 85% | Varies depending on the specific substrates used. |

Protocol II: The Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is a powerful method for preparing fully aromatic carbazoles via the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[12] The reaction proceeds through the extrusion of nitrogen gas (N₂) and the formation of a diradical intermediate that subsequently cyclizes.[12][13]

Mechanistic Principle

This synthesis is typically a multi-step process with a clear causal chain:

-

Precursor Synthesis (C-N Coupling): First, an N-arylated o-phenylenediamine is synthesized. Modern protocols achieve this efficiently using a palladium-catalyzed Buchwald-Hartwig amination between an aryl halide and o-phenylenediamine.[12] This step is critical for assembling the atoms required for the subsequent cyclization.

-

Benzotriazole Formation: The resulting diamine is diazotized using sodium nitrite and an acid (e.g., acetic or hydrochloric acid) at low temperatures (0-5 °C). This converts the free amino group into a triazole ring.

-

Denitrogenative Cyclization: The isolated 1-arylbenzotriazole is heated to a high temperature (often >300 °C). The thermal energy induces the extrusion of a stable N₂ molecule, generating a reactive diradical species which immediately undergoes intramolecular cyclization to form the thermodynamically stable carbazole ring.[14]

Experimental Workflow Diagram

Caption: Multi-step workflow for the Graebe-Ullmann Synthesis.

Detailed Step-by-Step Protocol

This protocol details the synthesis of 1H-Benzo[a]carbazole as a representative example.[12]

Step A: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine (Precursor)

-

Inert Atmosphere: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq). Evacuate and backfill the flask with argon or nitrogen three times. The use of an inert atmosphere is critical as the Pd(0) active species is oxygen-sensitive.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by 1-bromonaphthalene (1.0 eq) and o-phenylenediamine (1.2 eq).

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC.

-

Work-up: After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel column chromatography.

Step B: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][2][9][15]triazole

-

Dissolution & Cooling: Dissolve the diamine from Step A (1.0 eq) in a mixture of acetic acid and water. Cool the solution to 0-5 °C in an ice-water bath. Low temperature is essential to prevent decomposition of the diazonium salt intermediate.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Isolation: After the addition, stir the mixture for an additional 30 minutes at 0-5 °C. The benzotriazole product precipitates and is collected by vacuum filtration.

Step C: Graebe-Ullmann Cyclization to 1H-Benzo[a]carbazole

-

Setup: Place the dry benzotriazole from Step B (1.0 eq) into a round-bottom flask suitable for high-temperature reactions. The reaction can be run neat or in a high-boiling, inert solvent like paraffin oil.

-

Thermal Reaction: Heat the flask to 300-360 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution stops, which typically takes 1-3 hours and signals the completion of the reaction.[12]

-

Purification: Cool the reaction mixture. If a solvent was used, it can be removed or the product can be extracted. The crude carbazole is then purified, often by column chromatography or recrystallization.

Data Summary Table

| Parameter (Step) | Condition / Reagent | Rationale |

| Catalyst (A) | Pd(OAc)₂ / Xantphos | Efficient catalytic system for Buchwald-Hartwig C-N coupling.[12] |

| Base (A) | NaOt-Bu | Strong, non-nucleophilic base required for the catalytic cycle.[12] |

| Reagent (B) | NaNO₂ / Acid | Generates nitrous acid in situ for the diazotization of the primary amine. |

| Temperature (B) | 0 - 5 °C | Stabilizes the diazonium intermediate and prevents side reactions. |

| Temperature (C) | 300 - 360 °C | Provides the high activation energy needed for N₂ extrusion and diradical formation.[12][14] |

| Key Intermediate | 1-Aryl-1,2,3-benzotriazole | Stable, isolable precursor for the final thermal cyclization step. |

| Typical Yield | Good to excellent over 3 steps | Highly dependent on substrate, but generally a robust sequence. |

Protocol III: Modern Cross-Coupling Strategies

Transition-metal catalysis has revolutionized carbazole synthesis, offering milder conditions and broader substrate scope compared to classical methods. The Suzuki-Miyaura and Ullmann couplings are cornerstone reactions in this domain.

Strategy A: Suzuki-Miyaura Coupling followed by Cadogan Reductive Cyclization

This powerful two-step strategy first constructs a 2-nitrobiphenyl intermediate, which is then cyclized to the carbazole.

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between an aryl boronic acid and a haloarene (e.g., 2-bromonitrobenzene) is performed to create the C-C bond of the 2-nitrobiphenyl skeleton.[15][16] This reaction is highly reliable and tolerates a vast array of functional groups.[17]

-

Cadogan Reductive Cyclization: The 2-nitrobiphenyl is then treated with a phosphite reagent, such as triphenylphosphine or triethyl phosphite. The phosphite deoxygenates the nitro group, generating a nitrene intermediate which undergoes rapid intramolecular electrophilic insertion into a C-H bond of the adjacent ring to form the carbazole.[15][16]

Experimental Workflow Diagram

Caption: Workflow for Suzuki Coupling followed by Cadogan Cyclization.

Strategy B: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction, providing a direct route to N-aryl carbazoles or precursors.[18] While historically requiring harsh conditions, modern ligand-accelerated protocols operate under milder temperatures.[19] This method is particularly useful for coupling carbazole itself (or a substituted carbazole) with an aryl halide to create N-arylcarbazoles.

A typical modern protocol involves heating the carbazole, an aryl halide, a copper(I) catalyst (e.g., CuI), a ligand (often a diamine or an amino acid like L-proline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[18][19] The ligand is crucial as it stabilizes the copper catalyst and facilitates the reductive elimination step that forms the C-N bond.

Data Summary Table for Cross-Coupling

| Parameter | Suzuki-Cadogan Route | Ullmann Condensation |

| Catalyst | Pd(0) or Pd(II) complexes | Cu(I) salts (e.g., CuI, Cu₂O) |

| Key Bond Formed | C-C, then C-N | C-N |

| Key Intermediate | 2-Nitrobiphenyl | None (direct coupling) |

| Typical Solvents | Toluene, Dioxane, DMF | DMF, DMSO, Toluene |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Advantages | High functional group tolerance, reliable C-C formation. | Direct C-N bond formation, often more economical. |

| Limitations | Two distinct synthetic steps required. | Can require higher temperatures; substrate scope can be more limited than Pd-catalysis. |

Protocol IV: Emerging Methods - Photocatalyzed Synthesis

Visible-light photocatalysis represents a major advance in sustainable organic synthesis.[5] These methods use a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates under exceptionally mild conditions.

Mechanistic Principle

Several photocatalytic pathways to carbazoles exist. One common strategy involves the intramolecular C-H amination of N-substituted 2-amidobiaryls.[7]

-

Precursor Assembly: A 2-amidobiaryl is prepared, often via standard amide coupling.

-

Catalytic Cycle Initiation: A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) is excited by visible light (e.g., from a blue LED).[7][20]

-

Electron Transfer: The excited photocatalyst oxidizes a palladacyclic intermediate formed from the starting material and a Pd(II) salt. This generates a reactive Pd(III) species.[7]

-

Reductive Elimination & Cyclization: The Pd(III) intermediate undergoes reductive elimination to form the C-N bond of the carbazole product.

-

Catalyst Regeneration: The reduced photocatalyst and Pd(I) species are re-oxidized by a mild oxidant (often atmospheric oxygen) to regenerate the active catalytic species, closing the catalytic cycles.[7]

The primary advantage is the use of light energy at ambient temperature to drive the reaction, avoiding the need for high heat and strong stoichiometric oxidants. Some modern protocols have even eliminated the need for a metal photocatalyst entirely, using an electron-donor-acceptor (EDA) complex to initiate the radical cascade.[8]

General Experimental Protocol

-

Setup: In a reaction vessel (e.g., a borosilicate vial), combine the 2-amidobiaryl substrate, the palladium catalyst (e.g., Pd(OAc)₂), and the photocatalyst (e.g., [Ir(dFppy)₂phen]PF₆).[7]

-

Solvent and Atmosphere: Add a suitable degassed solvent (e.g., acetonitrile or DMF). The reaction is often run under an aerobic atmosphere, as O₂ serves as the terminal oxidant.[7]

-

Irradiation: Place the reaction vessel near a visible light source (e.g., a 40W blue LED lamp) with stirring and cooling (a fan is often sufficient to maintain room temperature).

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the product is purified by standard column chromatography.

Data Summary Table

| Parameter | Condition / Reagent | Rationale |

| Energy Source | Visible Light (e.g., Blue LEDs) | Provides clean energy to drive the reaction via photocatalyst excitation. |

| Catalysts | Photocatalyst (Ir, Ru, or organic) + Co-catalyst (often Pd) | Work in concert to facilitate the single-electron transfer and C-N bond formation.[7] |

| Oxidant | O₂ (Air) | Often serves as the mild, green terminal oxidant to regenerate the catalyst.[7] |

| Temperature | Room Temperature | A key advantage, preserving sensitive functional groups. |

| Advantages | Mild conditions, high energy efficiency, sustainable. | |

| Limitations | Requires specialized photoreactor setup; can be sensitive to light intensity and wavelength. |

Conclusion and Future Outlook

The synthesis of carbazole derivatives has evolved significantly from classical high-temperature cyclizations to sophisticated, mild, and highly selective catalytic methods. For researchers, the choice of synthetic route—be it the classic Borsche–Drechsel, the versatile Suzuki-Cadogan sequence, or a modern photocatalytic approach—will depend on the specific target molecule, available resources, and desired scale. The protocols and insights provided in this guide serve as a robust starting point for navigating these choices. As the field continues to advance, we anticipate the development of even more efficient and sustainable methods, such as those employing base metal catalysis and further innovations in C-H activation, continuing to expand the chemical space accessible to drug discovery and materials science professionals.

References

- The Borsche-Drechsel (BD) cyclization is analogous to the Fischer indole synthesis. It is used to generate tetrahydrocarbazoles and carbazoles under simple conditions. (2023). Bohrium.

- Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz

- Borsche–Drechsel cycliz

- Borsche-Drechsel Cyclization for 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole Synthesis. (n.d.). Benchchem.

- Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). RSC Publishing.

- Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cycliz

- Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole. (n.d.). Benchchem.

- Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Amin

- Recent Achievements in the Synthesis of Carbazole Derivatives. (n.d.).

- Mini-review on the novel synthesis and potential applications of carbazole and its deriv

- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). [No Source]

- A review on the biological potentials of carbazole and its derived products. (n.d.). [No Source]

- Synthesis of new 9H-Carbazole derivatives. (n.d.). Iraqi Journal of Science.

- Recent Achievements in the Synthesis of Carbazole Deriv

- Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.).

- GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE ... (2022). YouTube.

- Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. (n.d.).

- Recent advances in the synthesis of carbazoles from indoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with. (2023). [No Source]

- Trends in carbazole synthesis – an update (2013–2023). (2023).

- “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018).

- Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Carbazoles. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society.

- Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). NIH.

- Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. (n.d.). Catalysis Science & Technology (RSC Publishing).

- A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. (n.d.).

- Twisted Dibenzocarbazoles: Synthesis and Applications in Photocatalysis. (2025). American Chemical Society.

- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). RSC Publishing.

- Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. (2021).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.

- The Graebe–Ullmann Carbazole‐Carboline Synthesis. (n.d.).

- Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. (2025).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 10. wjarr.com [wjarr.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Note: Precision Measurement of Quantum Yield for Carbazole-Based Fluorophores

Abstract

Carbazole derivatives are ubiquitous in organic electronics (OLEDs) and bio-imaging due to their high thermal stability, rigid planar structure, and tunable blue-violet emission. However, their photophysical characterization presents unique challenges, including strong solvatochromism and aggregation-induced quenching (ACQ) or emission (AIE). This guide provides a rigorous technical protocol for determining the photoluminescence quantum yield (

Introduction & Mechanistic Grounding

The quantum yield (

Carbazoles often emit in the deep blue/UV region (350–450 nm). This spectral range requires careful selection of reference standards to minimize errors arising from detector sensitivity drops and inner filter effects. Furthermore, the rigid carbazole core promotes

Method A: Relative Quantum Yield (Solution Phase)

Best for: Early-stage drug discovery, soluble probes, and solvent effect studies.

The relative method compares the integrated fluorescence intensity of the carbazole sample to a standard of known

Selection of Reference Standards

Carbazole emission typically overlaps with the following authoritative standards. Choose the standard that best matches the solvent polarity of your sample to minimize refractive index errors.

| Standard | Solvent | Emission Range | Notes | |

| Quinine Sulfate | 0.546 | 0.1 M H | 400–600 nm | Gold standard for polar/aqueous carbazole derivatives. |

| 9,10-Diphenylanthracene | 0.90 | Cyclohexane | 400–500 nm | Ideal for hydrophobic/non-polar carbazole derivatives. |

| Coumarin 153 | 0.54 | Ethanol | 480–600 nm | Use for red-shifted, push-pull carbazoles. |

Experimental Protocol (Gradient Method)

Reagents: Spectroscopic grade solvents (low background fluorescence). Equipment: Double-beam UV-Vis Spectrophotometer, Spectrofluorometer.

-

Preparation: Prepare a stock solution of the carbazole sample and the chosen standard.

-

Dilution Series: Prepare 5 dilutions for both the sample and the standard.

-

Critical Control: The Optical Density (Absorbance) at the excitation wavelength (

) must range between 0.01 and 0.10 . -

Why? Absorbance

causes the Inner Filter Effect (IFE) , where the sample re-absorbs its own emission or attenuates the excitation beam, artificially lowering

-

-